Ethyl 2-(1,3-benzoxazol-2-ylamino)-4-phenylpyrimidine-5-carboxylate
Overview
Description
Ethyl 2-(1,3-benzoxazol-2-ylamino)-4-phenylpyrimidine-5-carboxylate is a complex organic compound that belongs to the class of benzoxazole derivatives.
Preparation Methods
The synthesis of Ethyl 2-(1,3-benzoxazol-2-ylamino)-4-phenylpyrimidine-5-carboxylate typically involves the reaction of 2-aminophenol with various aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts . One common method involves the use of 2-aminophenol and 4-amino benzaldehyde in ethanol, followed by reactions with hydrochloric acid, sodium nitrite, and sodium azide . Industrial production methods often employ similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Ethyl 2-(1,3-benzoxazol-2-ylamino)-4-phenylpyrimidine-5-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include lead tetraacetate, acetic acid, hydrochloric acid, sodium nitrite, and sodium azide . Major products formed from these reactions include tetrazole-fused benzoxazoles, which have shown significant anticancer activity .
Scientific Research Applications
In chemistry, it is used as an intermediate for the synthesis of other complex organic compounds . In biology and medicine, it has shown promising antimicrobial, antifungal, and anticancer activities . The compound has also been investigated for its potential use in the development of new therapeutic agents for the treatment of various diseases .
Mechanism of Action
The mechanism of action of Ethyl 2-(1,3-benzoxazol-2-ylamino)-4-phenylpyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the activity of certain enzymes and proteins, leading to the disruption of cellular processes and ultimately resulting in cell death . This mechanism is particularly relevant in its anticancer activity, where it induces apoptosis in cancer cells .
Comparison with Similar Compounds
Ethyl 2-(1,3-benzoxazol-2-ylamino)-4-phenylpyrimidine-5-carboxylate is unique in its structure and biological activity compared to other benzoxazole derivatives. Similar compounds include 2-phenyl benzoxazole, 2-styryl benzoxazole, and various benzoxazole analogues . These compounds share similar synthetic routes and biological activities but differ in their specific molecular structures and target interactions .
Properties
IUPAC Name |
ethyl 2-(1,3-benzoxazol-2-ylamino)-4-phenylpyrimidine-5-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O3/c1-2-26-18(25)14-12-21-19(23-17(14)13-8-4-3-5-9-13)24-20-22-15-10-6-7-11-16(15)27-20/h3-12H,2H2,1H3,(H,21,22,23,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYMMWAHCVHXYHT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(N=C1C2=CC=CC=C2)NC3=NC4=CC=CC=C4O3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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